5-(2-Fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
Chemical Reactions Analysis
Triazines can participate in various reactions. They can act as bases due to the presence of nitrogen atoms. The fluorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, and boiling point can be influenced by minor changes in structure .Scientific Research Applications
Imaging and Diagnostic Applications
5-(2-Fluorophenyl)-1,2,4-triazin-3-amine and its derivatives show promise in imaging and diagnostics. A study on a related compound, 11C-CS1P1, which targets the sphingosine-1-phosphate receptor (S1PR) 1, highlights its potential in diagnosing and understanding multiple sclerosis and other conditions. The compound showed high specificity, promising results in inflammation evaluation, and a good correlation between brain uptake and S1PR1 RNA expression, suggesting its applicability in clinical populations for repeated measures and inflammation assessment (Brier et al., 2022).
Receptor Characterization and Drug Development
Compounds similar to this compound are being explored for their selectivity and effectiveness in activating certain receptors. For instance, TPA023B, a compound with high affinity for specific gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, was studied for its receptor occupancy and potential use in conditions like anxiety and mood disorders. The study employed positron emission tomography (PET) to measure receptor occupancy, demonstrating the utility of such compounds in drug development and the potential for quantitative in vivo measurement of receptor occupancy (Laere et al., 2008).
Exploring Neurotransmitter Dynamics
Research involving compounds related to this compound has also contributed to our understanding of neurotransmitter systems. A study using [18F]MPPF, a compound for 5-HT1A receptor imaging, demonstrated its potential for analyzing neurotransmitter dynamics such as serotonin levels in the brain. This research provided insights into the quantitative analysis of 5-HT1A receptor distribution and the potential for monitoring changes in endogenous serotonin levels, contributing to our understanding of psychiatric and neurodegenerative disorders (Passchier et al., 2000).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
A compound with a similar structure, ataluren, has been found to enable ribosomal readthrough of mrna containing premature stop codons . This allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the mode of action of ataluren, a compound with a similar structure, it can be inferred that this compound might have the potential to restore the production of full-length, functional proteins in cells with nonsense mutations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine are not well-studied. Based on its structural similarity to other triazin-3-amines, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the 2-fluorophenyl group .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Subcellular Localization
Related compounds have been shown to restore the localization of proteins at the primary cilium in patient-derived cells .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-4-2-1-3-6(7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYPLQMUAUUGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.